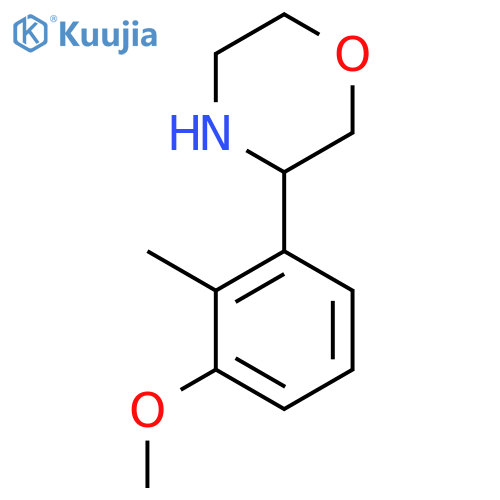

Cas no 1337709-11-1 (3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)

3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE 化学的及び物理的性質

名前と識別子

-

- 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE

- Morpholine, 3-(3-methoxy-2-methylphenyl)-

- EN300-1868620

- 1337709-11-1

-

- インチ: 1S/C12H17NO2/c1-9-10(4-3-5-12(9)14-2)11-8-15-7-6-13-11/h3-5,11,13H,6-8H2,1-2H3

- InChIKey: DQDAGJJKFSVQBF-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C2C=CC=C(C=2C)OC)C1

計算された属性

- せいみつぶんしりょう: 207.125928785g/mol

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868620-0.1g |

3-(3-methoxy-2-methylphenyl)morpholine |

1337709-11-1 | 0.1g |

$1244.0 | 2023-06-02 | ||

| Enamine | EN300-1868620-0.5g |

3-(3-methoxy-2-methylphenyl)morpholine |

1337709-11-1 | 0.5g |

$1357.0 | 2023-06-02 | ||

| Enamine | EN300-1868620-10.0g |

3-(3-methoxy-2-methylphenyl)morpholine |

1337709-11-1 | 10g |

$6082.0 | 2023-06-02 | ||

| Enamine | EN300-1868620-2.5g |

3-(3-methoxy-2-methylphenyl)morpholine |

1337709-11-1 | 2.5g |

$2771.0 | 2023-06-02 | ||

| Enamine | EN300-1868620-1.0g |

3-(3-methoxy-2-methylphenyl)morpholine |

1337709-11-1 | 1g |

$1414.0 | 2023-06-02 | ||

| Enamine | EN300-1868620-5.0g |

3-(3-methoxy-2-methylphenyl)morpholine |

1337709-11-1 | 5g |

$4102.0 | 2023-06-02 | ||

| Enamine | EN300-1868620-0.25g |

3-(3-methoxy-2-methylphenyl)morpholine |

1337709-11-1 | 0.25g |

$1300.0 | 2023-06-02 | ||

| Enamine | EN300-1868620-0.05g |

3-(3-methoxy-2-methylphenyl)morpholine |

1337709-11-1 | 0.05g |

$1188.0 | 2023-06-02 |

3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE 関連文献

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINEに関する追加情報

Introduction to 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE (CAS No. 1337709-11-1)

3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE, identified by its CAS number 1337709-11-1, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the class of morpholine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a morpholine ring fused with a substituted phenyl group, make it a versatile scaffold for designing novel pharmacological agents.

The morpholine moiety is known for its ability to enhance the solubility and bioavailability of drugs, making it a preferred structural component in many drug molecules. In contrast, the 3-METHOXY-2-METHYLPHENYL group introduces specific electronic and steric properties that can modulate the interactions of the compound with biological targets. This combination of structural elements has been exploited in recent years to develop compounds with enhanced efficacy and reduced side effects.

Recent research has highlighted the potential of 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE in the development of anticancer agents. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. Specifically, it has been shown to interfere with the activity of kinases and other enzymes that are crucial for cancer cell survival and proliferation. These findings have opened up new avenues for the development of targeted therapies against cancer.

In addition to its applications in oncology, 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE has also shown promise in the treatment of neurodegenerative diseases. Research indicates that this compound can cross the blood-brain barrier and exert protective effects on neurons. Its ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown that it can attenuate cognitive decline and motor dysfunction in animal models of these diseases.

The drug discovery process involving 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE benefits from advances in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to rapidly identify and optimize lead compounds with desired pharmacological properties. The integration of machine learning algorithms has further accelerated this process by predicting binding affinities and potential side effects of candidate molecules.

One of the key advantages of using 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE as a pharmacophore is its flexibility in terms of functionalization. Researchers can modify various positions on the phenyl ring or the morpholine ring to tailor the biological activity of the compound. This flexibility has led to the discovery of several derivatives with improved potency and selectivity. For instance, modifications at the 3-position of the phenyl ring have been shown to enhance binding affinity to certain protein targets, while changes at the nitrogen atoms of the morpholine ring can improve metabolic stability.

The synthesis of 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct complex molecular frameworks efficiently. These techniques not only improve yield but also minimize unwanted byproducts, ensuring high purity standards necessary for pharmaceutical applications.

Evaluation of the pharmacokinetic properties of 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE is crucial for determining its clinical feasibility. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). The compound has demonstrated favorable pharmacokinetic profiles in preclinical studies, including reasonable bioavailability and moderate clearance rates. These characteristics make it an attractive candidate for further development into a therapeutic agent.

The role of structure-activity relationships (SAR) in optimizing 3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE-based drugs cannot be overstated. By systematically varying structural features and evaluating their impact on biological activity, researchers can identify critical interactions with target proteins. This approach has been instrumental in developing compounds with improved pharmacological properties, such as enhanced binding affinity or reduced toxicity.

Future directions in the research involving 3-(3-MTHOX}-Y-2--MTHP)-Hrpholme include exploring its potential in combination therapies with other drugs or small molecules. Such combinations could synergistically enhance therapeutic outcomes by targeting multiple pathways involved in disease progression. Additionally, investigating its mechanism of action at a molecular level will provide deeper insights into its biological effects and aid in designing more effective derivatives.

In conclusion,33(MTHOX}-Y--MTHP)-Hrpholme) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and diverse biological activities make it a valuable scaffold for developing novel therapeutic agents. Ongoing research efforts are expected to yield further insights into its pharmacological properties, paving the way for new treatments against various diseases.

1337709-11-1 (3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE) 関連製品

- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)

- 2411296-70-1(N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]sulfamoyl fluoride)

- 1184289-90-4(1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)

- 132664-24-5(2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)

- 2172078-57-6(2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

- 1522390-27-7(3-(3-bromo-4-methylphenyl)-1,2-oxazol-5-amine)

- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)

- 1392150-87-6(tert-butyl N-5-(4-methylpiperazin-1-yl)-2-nitrophenylcarbamate)

- 189506-45-4(2-amino-1-(2-methoxyphenyl)ethan-1-one)

- 2649011-48-1(5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine)